Fluoromethylazetidine Confers ~6% Superior Target Degradation Efficacy vs. Non-Fluorinated Side Chains in ER-α Degrader Context
In a head-to-head comparison within a tamoxifen-resistant breast cancer xenograft model, the fluoromethylazetidine-containing compound GDC-0927 (17ha) achieved 97% ER-α degradation efficacy, whereas the non-fluorinated analog (5a) achieved only 91% degradation. Both compounds had superior oral exposure, but the fluoromethyl derivative's higher degradation efficacy translated into tumor regression, demonstrating that the C–F bond contributes a meaningful pharmacological advantage over C–H [1].
| Evidence Dimension | ER-α degradation efficacy in tamoxifen-resistant breast cancer xenograft model |
|---|---|
| Target Compound Data | 97% ER-α degradation (compound 17ha, GDC-0927, containing fluoromethylazetidine group) |
| Comparator Or Baseline | 91% ER-α degradation (compound 5a, non-fluorinated side-chain analog) |
| Quantified Difference | 6 percentage-point improvement in degradation efficacy; tumor regression observed only with fluoromethyl analog |
| Conditions | Tamoxifen-resistant breast cancer xenograft model; ER-α degradation measured via intratumoral ER-α level reduction |
Why This Matters
For procurement decisions targeting ER-α degrader programs, the fluoromethylazetidine moiety provides a proven 6% efficacy edge that cannot be achieved with non-fluorinated azetidine analogs.
- [1] Liang, J. et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett. 2019, 10, 50–55. DOI: 10.1021/acsmedchemlett.8b00414. View Source
